molecular formula C14H11BrN2O3 B5887789 N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide

N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide

Cat. No.: B5887789
M. Wt: 335.15 g/mol
InChI Key: YVDNPCQHPFBADR-UHFFFAOYSA-N
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Description

N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide is an organic compound that features a bromobenzoyl group attached to a hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 3-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a benzoyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzoyl chloride: A precursor in the synthesis of N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide.

    3-hydroxybenzohydrazide: Another precursor used in the synthesis.

    N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide derivatives: Compounds with similar structures but different substituents on the benzoyl or hydroxybenzohydrazide moieties.

Uniqueness

N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide is unique due to the presence of both a bromobenzoyl group and a hydroxybenzohydrazide moiety, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(18)8-10/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNPCQHPFBADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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